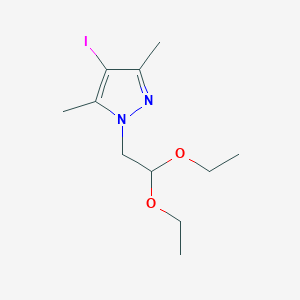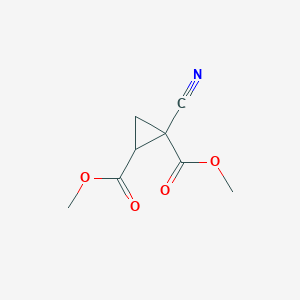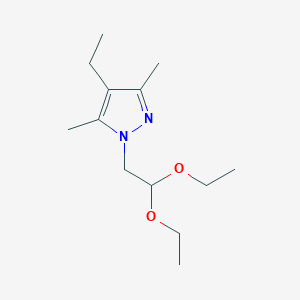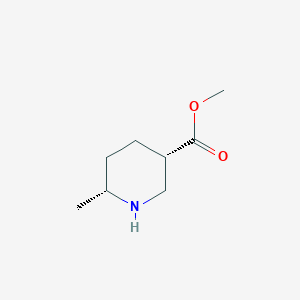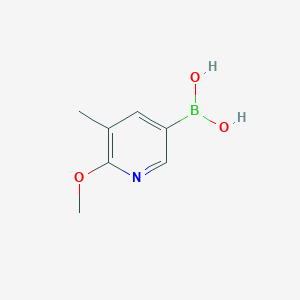![molecular formula C12H10N4 B1454418 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1215963-60-2](/img/structure/B1454418.png)
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
“2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Scientific Research Applications
Antibacterial Applications
Substituted imidazo[1,2-a]pyridines, including “2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine”, have been found to possess a broad spectrum of biological activity and can be used as antibacterial drugs .
Antifungal Applications
These compounds also exhibit antifungal properties, making them useful in the treatment of various fungal infections .
Antiviral Applications
Research has shown that these compounds can be used as antiviral drugs, potentially offering new ways to combat viral diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of these compounds make them potential candidates for the development of new anti-inflammatory drugs .
Cancer Treatment
Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer . Their unique properties could offer new pathways for cancer treatment.
Cardiovascular Disease Treatment
These compounds have also been suggested for the treatment of cardiovascular diseases , potentially providing new therapeutic options for these conditions.
Alzheimer’s Disease Treatment
Imidazo-[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease , which could lead to advancements in the treatment of this neurodegenerative disorder.
Use in Optoelectronic Devices
This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field. In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine interacts with its targets by binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effect of GABA on neuronal excitability, resulting in the aforementioned sedative, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway. By enhancing the inhibitory effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine’s action include decreased neuronal excitability and potential therapeutic effects in conditions such as insomnia, anxiety disorders, and muscle spasms .
properties
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXOLRBDZPWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
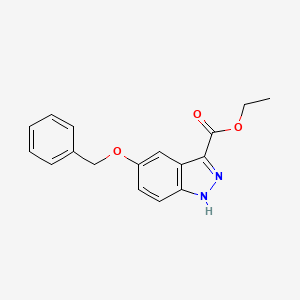
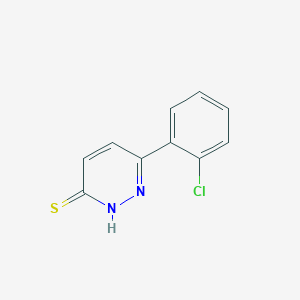
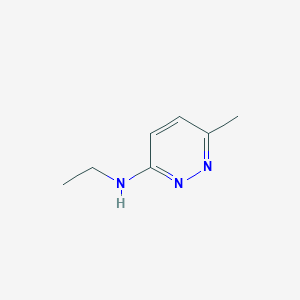
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)
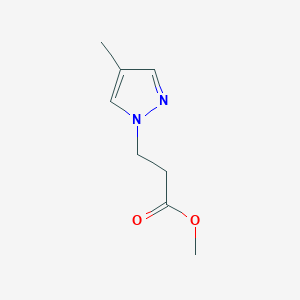
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
